molecular formula C20H20ClN5O2 B2592651 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1396766-51-0

1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2592651
CAS No.: 1396766-51-0
M. Wt: 397.86
InChI Key: JGODWCTYBJDMFC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a cyclopropyl group, and a triazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves multiple steps. One common approach is to start with the chlorination of aniline to form 2-chloroaniline. This intermediate is then reacted with isocyanate to form the urea derivative. The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers may study the compound’s interactions with biological molecules to understand its potential as a drug candidate or its effects on biological systems.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The triazole ring and the urea moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiourea: This compound is similar in structure but contains a thiourea group instead of a urea group.

    1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)carbamate: This compound has a carbamate group in place of the urea group.

Uniqueness: 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, is significant as it is known for its stability and ability to participate in various chemical reactions.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-8-4-5-9-17(16)23-19(27)22-12-13-25-20(28)26(15-6-2-1-3-7-15)18(24-25)14-10-11-14/h1-9,14H,10-13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODWCTYBJDMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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